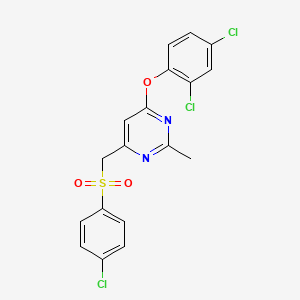

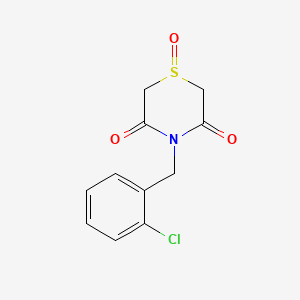

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine

説明

The compound 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a synthetic molecule that appears to be related to various chlorinated aromatic compounds and pyrimidine derivatives. These types of compounds have been studied for their potential biological activities and their roles in various chemical reactions.

Synthesis Analysis

The synthesis of related chlorinated pyrimidine compounds has been explored in the literature. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in the production of anticancer drugs like dasatinib, involves cyclization and chlorination reactions starting from acetamidine hydrochloride and dimethyl malonate . The optimal conditions for these reactions have been determined through orthogonal testing, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated using this method, revealing the orientation of chlorine atoms and the formation of ribbons of paired associates in the crystal architecture . This information can be valuable for understanding the molecular structure of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including sulfonation and sulfation. The reactivity of chlorophenols with sulfuric acid and sulfur trioxide has been studied, showing that the distribution of sulfonic acid isomers is influenced by the directing effects of substituents . This knowledge can be applied to predict the reactivity of the compound in sulfonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds and their metabolites have been extensively studied. For example, the metabolites of chlorinated benzenes, such as chlorophenyl methyl sulfones, have been shown to induce hepatic microsomal drug-metabolizing enzymes in rats . Additionally, the determination of polychlorinated aryl methyl sulfone metabolites in biological matrices has been achieved through analytical methods like gas chromatography . These studies provide a foundation for understanding the physical and chemical properties of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine.

科学的研究の応用

Metabolic Enzyme Induction

Studies have shown that certain chlorophenyl derivatives, similar in structure to 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine, can induce hepatic microsomal drug-metabolizing enzymes. For example, sulfur-containing metabolites of chlorinated benzenes were found to increase the activity of enzymes like aniline hydroxylase and aminopyrine N-demethylase in rat liver microsomes, suggesting a role in metabolic enzyme regulation (Kimura et al., 1983).

Antineoplastic Activity

1,2-bis(arylsulfonyl)hydrazines, structurally related to the chemical , have been evaluated for their antineoplastic (anti-cancer) activity. One such compound demonstrated significant activity against L1210 leukemia in mice, highlighting the potential of these compounds in cancer therapy (Shyam et al., 1986).

Diuretic Potential

Research into quinazoline derivatives, which share a core structural motif with 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine, has shown potential diuretic activity. This suggests possible applications in managing conditions that benefit from diuresis, such as hypertension or heart failure (Eisa et al., 1996).

Thromboxane A2 Receptor Antagonism

The compound LCB 2853, which shares functional groups with the chemical of interest, has shown significant antiplatelet and antithrombotic activities by antagonizing the thromboxane A2 (TXA2) receptor. This suggests a potential application in preventing thrombotic events (Depin et al., 1994).

Antioxidant and Anti-Anoxic Activities

Derivatives of 4-arylpyrimidine, similar in structure to the compound , have been investigated for their anti-anoxic (protecting against oxygen deprivation) and antioxidant activities. This suggests potential applications in conditions where oxidative stress and oxygen deprivation are factors, such as ischemic heart disease or stroke (Kuno et al., 1993).

将来の方向性

特性

IUPAC Name |

4-[(4-chlorophenyl)sulfonylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O3S/c1-11-22-14(10-27(24,25)15-5-2-12(19)3-6-15)9-18(23-11)26-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTSBOZDAKSFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135355 | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

CAS RN |

338960-57-9 | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3035964.png)

![5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035965.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)

![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)

![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)